
Steroid sulfatase/17|A-HSD1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steroid sulfatase/17β-hydroxysteroid dehydrogenase type 1 inhibitor-4 (Steroid sulfatase/17β-HSD1-IN-4) is a dual inhibitor of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This compound irreversibly inhibits human steroid sulfatase activity with an IC50 value of 63 nM . It is primarily used in the study of endometriosis and other estrogen-dependent diseases .
Chemical Reactions Analysis
Steroid sulfatase/17β-HSD1-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Steroid sulfatase/17β-HSD1-IN-4 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1.
Biology: It is used to investigate the role of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1 in various biological processes.
Mechanism of Action
Steroid sulfatase/17β-HSD1-IN-4 exerts its effects by irreversibly inhibiting the activity of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. The molecular targets of this compound are the enzymes steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. The inhibition of these enzymes leads to a decrease in the levels of active estrogens and androgens, which are involved in the progression of estrogen-dependent diseases .
Comparison with Similar Compounds
Steroid sulfatase/17β-HSD1-IN-4 is unique in its dual inhibitory activity against both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. Similar compounds include:
Irosustat (STX64): A potent steroid sulfatase inhibitor that has completed phase I/II clinical trials for various indications, including breast and prostate cancer.
667 COUMATE: Another potent steroid sulfatase inhibitor that has shown efficacy in preclinical and clinical studies.
Dual aromatase-sulfatase inhibitors: Compounds that inhibit both aromatase and steroid sulfatase, providing a synergistic effect in the treatment of hormone-dependent cancers.
Steroid sulfatase/17β-HSD1-IN-4 stands out due to its dual inhibitory activity, making it a promising candidate for the treatment of estrogen-dependent diseases .
Properties
Molecular Formula |
C18H17N3O4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-[4-[methyl-(2-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]phenyl] sulfamate |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-5-3-4-6-16(12)21(2)18(22)15-11-26-17(20-15)13-7-9-14(10-8-13)25-27(19,23)24/h3-11H,1-2H3,(H2,19,23,24) |
InChI Key |
OFOIBULGTCOPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
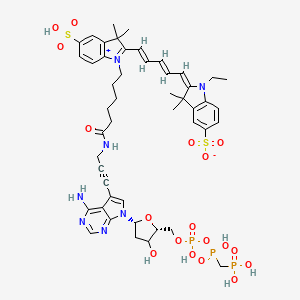
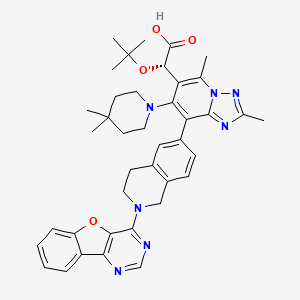
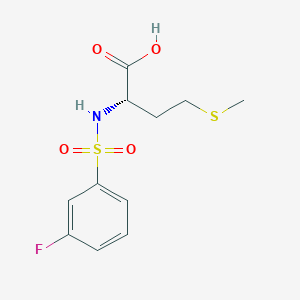
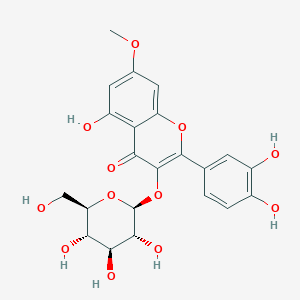

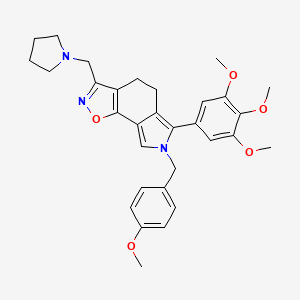
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
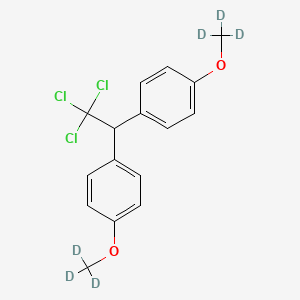
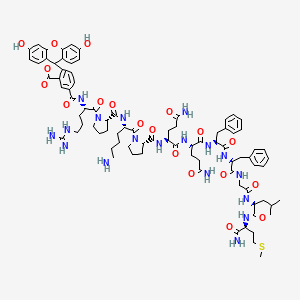
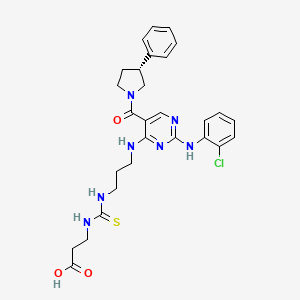
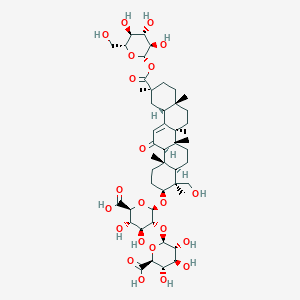
![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
